3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a methyl group, and an acetate group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a Claisen–Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate.
Bromination: The chalcone intermediate undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Acetylation: Acetic anhydride and pyridine as a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding hydroxyl derivative.
Scientific Research Applications
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-4-one core may also interact with cellular components, leading to changes in cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-tribromo-2-(2’,4’-dibromophenoxy)phenol
- 3,4,5,6-tetrabromo-2-(2’,4’-dibromophenoxy)phenol
Uniqueness
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other bromophenoxy derivatives, this compound’s chromen-4-one core provides additional sites for chemical modification and potential biological activity .
Properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKSNROKEYBJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.